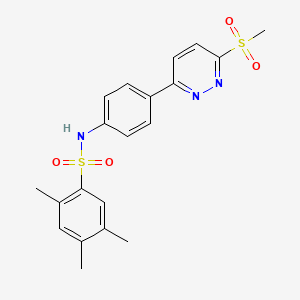

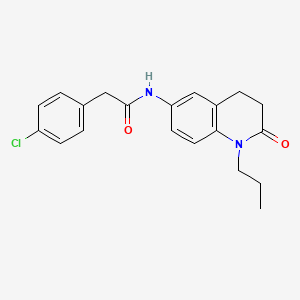

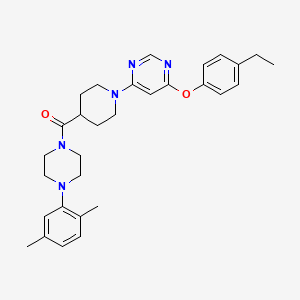

2,4,5-trimethyl-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound seems to be a sulfonamide derivative. Sulfonamides are a group of compounds characterized by their structure, containing a sulfonamide functional group. They have a wide range of applications, including in the pharmaceutical industry .

Molecular Structure Analysis

The molecular structure of sulfonamides consists of a sulfur atom, two oxygen atoms, and a nitrogen atom forming a functional group attached to a benzene ring. The specific structure of your compound would depend on the placement and nature of the substituents .Chemical Reactions Analysis

Sulfonamides can undergo a variety of chemical reactions, including hydrolysis, acylation, and displacement reactions. The specific reactions would depend on the other functional groups present in the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. Sulfonamides are generally crystalline solids at room temperature. They are slightly soluble in water but more soluble in organic solvents .Scientific Research Applications

Synthesis and Bioactivity Studies

Research has been conducted on the synthesis of benzenesulfonamide derivatives and their potential bioactivities. For example, the study of sulfonamide hybrid Schiff bases reveals their significant enzyme inhibition potential against AChE and BChE enzymes, demonstrating notable biological potential (Kausar et al., 2019). Similarly, the synthesis of arylazopyrazole pyrimidone clubbed heterocyclic compounds was explored for their antimicrobial activity, indicating the versatility of sulfonamide derivatives in addressing microbial resistance (Sarvaiya et al., 2019).

Carbonic Anhydrase Inhibition

Several studies have focused on the inhibition of carbonic anhydrase (CA) enzymes by sulfonamide compounds. Nocentini et al. (2016) synthesized benzenesulfonamide derivatives incorporating phenyl-1,2,3-triazole moieties and tested them as inhibitors for human carbonic anhydrase isoforms, demonstrating potential applications in treating glaucoma and other disorders related to abnormal CA activity (Nocentini et al., 2016).

Synthetic Applications and Material Science

The study of metalated sulfonamides has uncovered their synthetic applications, highlighting the potential of benzenesulfonamide as a powerful Directed Metalation Group (DMG) for creating heterocyclic compounds and facilitating various chemical transformations (Familoni, 2002). Additionally, novel sulfonated thin-film composite nanofiltration membranes have been developed for treating dye solutions, showcasing the application of sulfonated aromatic diamines in environmental engineering (Liu et al., 2012).

Anticancer and Radiosensitizing Properties

Sulfonamide derivatives have been synthesized and evaluated for their anticancer activity and radiosensitizing properties, with certain compounds showing higher activity than traditional chemotherapy drugs (Ghorab et al., 2015). This highlights the potential of sulfonamide derivatives in developing new anticancer agents and enhancing the efficacy of cancer treatment protocols.

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

2,4,5-trimethyl-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4S2/c1-13-11-15(3)19(12-14(13)2)29(26,27)23-17-7-5-16(6-8-17)18-9-10-20(22-21-18)28(4,24)25/h5-12,23H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDAFTXWRVUPTJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)S(=O)(=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dibutylsulfamoyl)benzamide](/img/structure/B2929755.png)

![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B2929758.png)

![3-amino-N-[(4-fluorophenyl)methyl]-4-methylbenzamide](/img/structure/B2929770.png)

![(6-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B2929774.png)

![2,2'-[iminobis(ethane-2,1-diyl)]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B2929775.png)

![Methyl 4-(7-fluoro-2-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2929777.png)